molecular formula C16H22N2O5 B8190797 (3-tert-Butoxycarbonylamino-pyridin-4-yl)-oxo-acetic acid tert-butyl ester

(3-tert-Butoxycarbonylamino-pyridin-4-yl)-oxo-acetic acid tert-butyl ester

Cat. No.: B8190797
M. Wt: 322.36 g/mol
InChI Key: ULKLOLWMCLHCON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(3-tert-Butoxycarbonylamino-pyridin-4-yl)-oxo-acetic acid tert-butyl ester” is a heterocyclic derivative featuring a pyridine core substituted with a tert-butoxycarbonyl (Boc)-protected amino group and an oxo-acetic acid moiety esterified with a tert-butyl group. Its molecular formula is C₁₆H₂₂N₂O₅ (inferred from structural analogs in and ), with a molecular weight of approximately 322.36 g/mol. The Boc group serves as a protective moiety for the amine, while the tert-butyl ester enhances stability against hydrolysis under basic conditions .

This compound is structurally tailored for applications in organic synthesis, particularly in pharmaceutical intermediates, where controlled deprotection (e.g., acidolysis of the Boc group) and ester cleavage are critical .

Properties

IUPAC Name

tert-butyl 2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-4-yl]-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5/c1-15(2,3)22-13(20)12(19)10-7-8-17-9-11(10)18-14(21)23-16(4,5)6/h7-9H,1-6H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULKLOLWMCLHCON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(=O)C1=C(C=NC=C1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3-tert-Butoxycarbonylamino-pyridin-4-yl)-oxo-acetic acid tert-butyl ester, with the CAS number 2414476-33-6, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its significance in pharmaceutical research.

Chemical Structure and Properties

The compound's molecular formula is C16H22N2O5C_{16}H_{22}N_{2}O_{5}, and it features a tert-butoxycarbonyl (Boc) protecting group on the amino group of a pyridine derivative. The structure can be represented as follows:

tert butyl 2 3 tert butoxycarbonyl amino pyridin 4 yl 2 oxoacetate\text{tert butyl 2 3 tert butoxycarbonyl amino pyridin 4 yl 2 oxoacetate}

Table 1: Chemical Properties

PropertyValue
Molecular Weight322.36 g/mol
Purity97%
Physical FormOff-white solid
IUPAC Nametert-butyl 2-(3-((tert-butoxycarbonyl)amino)pyridin-4-yl)-2-oxoacetate
InChI KeyULKLOLWMCLHCON-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves the coupling of a pyridine derivative with an oxo-acetic acid derivative in the presence of coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) under mild conditions. The Boc group serves to protect the amine during the reaction, allowing for selective functionalization.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, derivatives with similar moieties were tested against various cancer cell lines, showing inhibition rates ranging from 66.72% to 97.44% in vitro, significantly outperforming standard treatments like EGCG (Epigallocatechin gallate) .

Table 2: Inhibition Rates of Related Compounds

CompoundInhibition Rate (%)
Compound A66.72
Compound B81.54
EGCG36.46
L-Asp11.33

The proposed mechanism for the antitumor activity involves the inhibition of specific proteins associated with cell proliferation and survival pathways. The presence of the pyridine ring is believed to enhance binding affinity to target proteins involved in cancer progression.

Case Studies

  • Case Study on Hepatic Fibrosis : A study investigated the effects of various compounds structurally related to our target compound on liver fibrosis models. The results demonstrated that certain derivatives exhibited promising results in reducing collagen production, implicating their potential use in treating liver diseases .
  • Structure–Activity Relationship (SAR) : Research focusing on SAR highlighted that modifications at the 4-position of the pyridine ring significantly impacted biological activity. For instance, substituents that increased hydrophobicity tended to enhance inhibitory effects against COL1A1, a key player in fibrosis .

Scientific Research Applications

Synthesis and Derivatives

The synthesis of (3-tert-Butoxycarbonylamino-pyridin-4-yl)-oxo-acetic acid tert-butyl ester can be achieved through various methods, including:

  • Condensation reactions involving pyridine derivatives and acetic acid derivatives.
  • Use of coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of amide bonds.

These synthetic routes have been optimized to enhance yield and purity, making the compound accessible for further research applications.

Medicinal Chemistry

The compound serves as an important intermediate in the synthesis of various pharmaceuticals, particularly those targeting metabolic disorders. Its derivatives have shown potential in:

  • Inhibiting Enzymes : Research indicates that derivatives of this compound may inhibit enzymes involved in cholesterol biosynthesis, similar to statins .
  • Anti-inflammatory Activity : Preliminary studies suggest anti-inflammatory properties, making it a candidate for developing new anti-inflammatory drugs .

Studies have explored the biological activities of compounds derived from this compound:

  • In Vivo Testing : Compounds have been tested for their efficacy in models of inflammation and metabolic syndrome, demonstrating promising results compared to standard treatments.

Structural Modifications

Research has focused on modifying the structure of this compound to enhance its pharmacological properties:

  • Piperidine Derivatives : Modifications have led to new piperidine derivatives with improved efficacy against specific biological targets.

Case Studies

Several case studies highlight the applications of this compound:

StudyFocusFindings
Study ASynthesis of anti-inflammatory agentsCompounds exhibited significant inhibition of edema in animal models .
Study BCholesterol-lowering agentsDerivatives were effective in reducing LDL cholesterol levels in vitro .
Study CEnzyme inhibitionIdentified as a potential inhibitor of HMG-CoA reductase, relevant for statin development .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural and functional attributes of the target compound with analogous tert-butyl esters and Boc-protected derivatives:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Functional Groups Key Properties
(3-tert-Butoxycarbonylamino-pyridin-4-yl)-oxo-acetic acid tert-butyl ester (Target) Not Provided C₁₆H₂₂N₂O₅ ~322.36 Boc-protected pyridine, tert-butyl ester, oxo-acetic acid High steric hindrance; acid-labile Boc group; thermally stable ester
3-Pyridineacetic acid,4-[[(1,1-dimethylethoxy)carbonyl]amino]-a-oxo-, ethyl ester 191338-96-2 C₁₄H₁₈N₂O₅ 294.30 Boc-protected pyridine, ethyl ester, oxo-acetic acid Lower molecular weight; faster ester hydrolysis under basic conditions
tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate 142374-19-4 C₁₂H₂₁NO₃ 227.30 Boc-protected piperidine, ketone Smaller heterocycle; ketone functionality enhances reactivity
(R)-2-Iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester 1260610-71-6 C₁₀H₁₈INO₂ 311.16 Boc-protected pyrrolidine, iodomethyl group Halogenated side chain; potential for cross-coupling reactions
4-[2-(4-Chloro-phenyl)-2-oxo-ethyl]-piperazine-1-carboxylic acid tert-butyl ester 1146080-70-7 C₁₈H₂₄ClN₂O₃ 366.85 Boc-protected piperazine, chloroaryl ketone Chloro-substitution enhances electrophilicity; bulky aryl group

Stability and Reactivity

  • Thermal Stability : The tert-butyl ester in the target compound demonstrates higher thermal stability compared to ethyl esters. highlights that tert-butyl esters in polymer matrices (e.g., A20) undergo thermal cleavage at ~116–125 kJ/mol activation energy, releasing isobutene and forming anhydrides. This contrasts with ethyl esters, which hydrolyze more readily under basic conditions .
  • Acid Sensitivity: The Boc group in the target compound is cleavable under acidic conditions (e.g., trifluoroacetic acid), a property shared with analogs like tert-butyl piperidine carboxylates (). This contrasts with non-Boc-protected esters, which lack this controlled deprotection pathway .

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm Boc and tert-butyl ester integrity (e.g., tert-butyl protons at δ 1.2–1.4 ppm) .
  • HPLC-MS : Resolves impurities from incomplete deprotection or side reactions (e.g., tert-butyl cleavage products) .
  • X-ray Crystallography : Validates stereochemistry in crystalline intermediates, critical for chiral centers in related analogs .

How do competing reaction pathways affect the yield of this compound during scale-up?

Advanced Research Focus
Common pitfalls include:

  • Transesterification : Unwanted ester migration under basic conditions, mitigated by using aprotic solvents (e.g., DCM) and low temperatures .
  • Boc Group Hydrolysis : Trace water in solvents can hydrolyze the Boc group; molecular sieves or anhydrous MgSO₄ are essential .
  • Byproduct Formation : Oxo-acetic acid side chains may undergo keto-enol tautomerism, leading to dimerization. Stabilization via chelation with Mg²⁺ or Zn²⁺ ions is reported .

What strategies resolve contradictions in reported synthetic yields for tert-butyl-protected intermediates?

Advanced Research Focus
Discrepancies in yields often stem from:

  • Solvent Purity : Residual acids in t-BuOAc can accelerate deprotection; rigorous solvent drying (e.g., over CaH₂) improves reproducibility .
  • Catalyst Loading : Overuse of H₂SO₄ in esterification (e.g., >5 mol%) promotes side reactions, while catalytic TfOH (0.1–1 mol%) enhances efficiency .
  • Temperature Control : Exothermic reactions during tert-butyl group formation require precise cooling (−20°C to 0°C) to avoid decomposition .

How is this compound utilized in medicinal chemistry or as a precursor for bioactive molecules?

Basic Research Focus
The pyridine-oxo-acetic acid scaffold serves as a precursor for kinase inhibitors and protease modulators. For example, tert-butyl ester deprotection yields free carboxylic acids for coupling with pharmacophores (e.g., peptidomimetics), while the Boc-protected amine enables controlled introduction of substituents via Pd-catalyzed cross-coupling .

What computational methods predict the stability of this compound under varying pH conditions?

Advanced Research Focus
DFT calculations (e.g., B3LYP/6-31G*) model protonation states and hydrolysis kinetics. The Boc group’s half-life in acidic media (pH < 2) is predicted via transition-state analysis, guiding deprotection protocols . MD simulations further assess solvation effects on tert-butyl ester stability in polar aprotic vs. protic solvents .

How does the steric bulk of tert-butyl groups influence crystallization behavior?

Advanced Research Focus
The tert-butyl moiety disrupts crystal packing, often leading to amorphous solids. Co-crystallization with chiral auxiliaries (e.g., tartaric acid) or using high-pressure crystallization (200–500 MPa) improves crystal quality for X-ray analysis .

What green chemistry approaches are reported for synthesizing this compound?

Q. Advanced Research Focus

  • Solvent-Free Mechanochemistry : Ball-milling tert-butyl acetoacetate with pyridine derivatives reduces waste .
  • Biocatalysis : Lipases (e.g., Candida antarctica) achieve enantioselective esterification under mild conditions (30°C, pH 7) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.